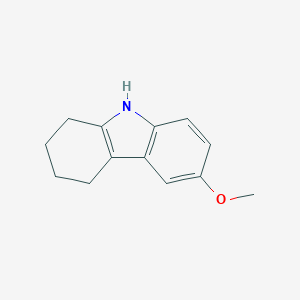
6-Methoxy-1,2,3,4-tetrahydrocarbazole
Overview
Description
6-Methoxy-1,2,3,4-tetrahydrocarbazole is a heterocyclic compound that belongs to the class of tetrahydrocarbazoles. It is characterized by a tricyclic structure consisting of a five-membered pyrrole ring fused with a benzene ring and a cyclohexane ring. The methoxy group at the 6th position adds to its unique chemical properties. This compound is significant in various fields, including medicinal chemistry and organic synthesis.
Mechanism of Action
Target of Action
The primary target of 6-Methoxy-1,2,3,4-tetrahydrocarbazole (6-MeO-THβC) is the serotonin (5-HT) system . This compound interacts with the 5-HT system, which plays a crucial role in regulating mood, social behavior, appetite, digestion, sleep, memory, and sexual desire.
Mode of Action
6-MeO-THβC inhibits the high-affinity uptake of 5-HT in a competitive manner . This means that it competes with 5-HT for the same binding site, thereby reducing the amount of 5-HT that can be taken up. This leads to an increase in the concentration of 5-HT in the synaptic cleft, enhancing its effects.
Biochemical Pathways
The action of 6-MeO-THβC primarily affects the serotonergic pathway . By inhibiting the uptake of 5-HT, it increases the availability of this neurotransmitter in the synaptic cleft. This can lead to downstream effects such as mood elevation, increased sociability, and potentially even hallucinations.
Pharmacokinetics
The compound’s molecular weight (201.27 g/mol) suggests that it may be well-absorbed in the body.
Result of Action
The inhibition of 5-HT uptake by 6-MeO-THβC can lead to an increase in the effects of 5-HT. This can result in various physiological and psychological effects, including mood elevation, increased sociability, and potentially even hallucinations .
Biochemical Analysis
Biochemical Properties
6-Methoxy-1,2,3,4-tetrahydrocarbazole has been found to alter various aspects of serotonergic transmission in the brain . It interacts with enzymes and proteins involved in the uptake and release of serotonin . The compound inhibits the high-affinity uptake of serotonin in a competitive manner and increases the potassium-evoked release of serotonin from the retina .
Cellular Effects
The effects of this compound on cells are primarily related to its influence on serotonergic transmission . By altering the uptake and release of serotonin, it can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules involved in serotonin transmission . It acts as a competitive inhibitor of serotonin uptake, suggesting that it may bind to the same site as serotonin on the uptake protein .
Metabolic Pathways
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-1,2,3,4-tetrahydrocarbazole typically involves the Fischer indole synthesis method. This method includes the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst. The reaction proceeds through the formation of an arylhydrazone intermediate, which undergoes a sigmatropic rearrangement to yield the tetrahydrocarbazole scaffold .
Industrial Production Methods: Industrial production of this compound can be achieved using microwave-assisted synthesis. This method involves the reaction of 2-methoxy-4-nitrophenylhydrazine with cyclohexanone under microwave irradiation at 100 W and 140°C, resulting in high yields and reduced reaction times .
Chemical Reactions Analysis
Types of Reactions: 6-Methoxy-1,2,3,4-tetrahydrocarbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carbazole derivatives.
Reduction: Reduction reactions can convert it into different tetrahydrocarbazole derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are employed.
Major Products:
Oxidation: Carbazole derivatives.
Reduction: Various tetrahydrocarbazole derivatives.
Substitution: Halogenated tetrahydrocarbazoles.
Scientific Research Applications
6-Methoxy-1,2,3,4-tetrahydrocarbazole has diverse applications in scientific research:
Chemistry: It serves as a precursor for synthesizing complex organic molecules and natural products.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Industry: It is utilized in the production of pharmaceuticals and fine chemicals.
Comparison with Similar Compounds
- 1,2,3,4-Tetrahydrocarbazole
- 6-Methyl-1,2,3,4-tetrahydrocarbazole
- 9-Methoxy-1,2,3,4-tetrahydrocarbazole
Comparison: 6-Methoxy-1,2,3,4-tetrahydrocarbazole is unique due to the presence of the methoxy group at the 6th position, which influences its chemical reactivity and biological activity. Compared to other tetrahydrocarbazoles, this compound exhibits distinct pharmacological properties and synthetic versatility .
Properties
IUPAC Name |
6-methoxy-2,3,4,9-tetrahydro-1H-carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-15-9-6-7-13-11(8-9)10-4-2-3-5-12(10)14-13/h6-8,14H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJUKCUCBMZNDOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key intermolecular interactions observed in the crystal structure of 6-Methoxy-1,2,3,4-tetrahydrocarbazole?
A1: The crystal packing of this compound is primarily stabilized by C/N—H⋯π interactions []. These interactions involve the hydrogen atoms attached to the carbon and nitrogen atoms of the tetrahydrocarbazole ring and the π-electron cloud of neighboring molecules. Hirshfeld surface analysis, a computational method to visualize intermolecular interactions, was used to confirm the presence and significance of these C/N—H⋯π interactions in the crystal structure.
Q2: How does the structure of this compound differ from its related compound, 9-Methoxy-3,4,5,6-tetrahydro-1H-benzo[b]azonine-2,7-dione, and how do these structural differences impact their crystal packing?
A2: this compound contains a six-membered carbazole core fused to a cyclohexane ring, while 9-Methoxy-3,4,5,6-tetrahydro-1H-benzo[b]azonine-2,7-dione possesses a larger nine-membered azonine ring system fused to a benzene ring and incorporates two amide groups []. This key structural difference significantly influences their intermolecular interactions and crystal packing. This compound relies on C/N—H⋯π interactions, whereas 9-Methoxy-3,4,5,6-tetrahydro-1H-benzo[b]azonine-2,7-dione primarily utilizes strong amide N—H⋯O hydrogen bonding and weak C—H⋯O interactions for its crystal packing []. These differing interactions arise from the presence of the amide groups and the larger ring system in 9-Methoxy-3,4,5,6-tetrahydro-1H-benzo[b]azonine-2,7-dione, which are absent in this compound.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


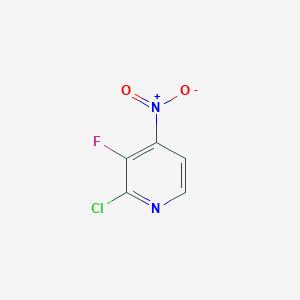
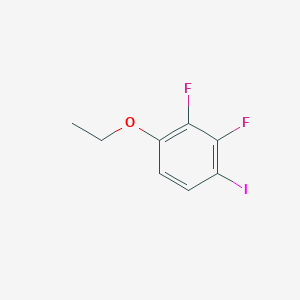

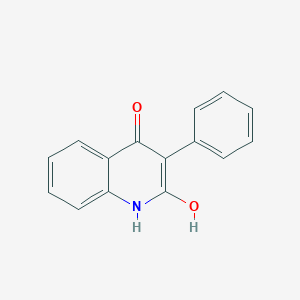

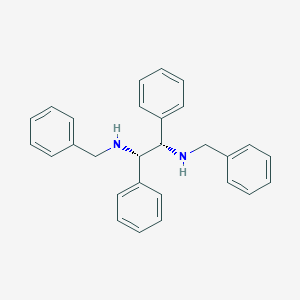
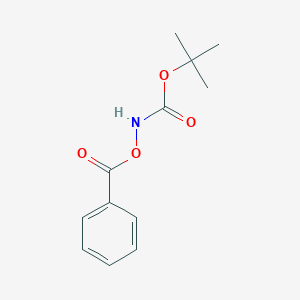




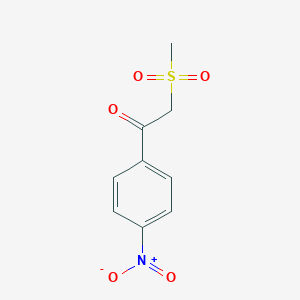

![3-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine](/img/structure/B178490.png)
